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Compound of Interest

Compound Name: Szl 49

CAS No.: 107021-36-3

Cat. No.: B020965 Get Quote

Formulation & Delivery Optimization
Current Limitation: Poor solubility in standard saline and rapid metabolic clearance can lead to

sub-therapeutic brain concentrations, often mistaken for lack of efficacy.

FAQ: Why is SHPL-49 precipitating in my vehicle
solution?
Diagnosis: SHPL-49 is a glycoside derivative.[1] While more lipophilic than salidroside, it

remains sensitive to ionic strength and pH in aqueous buffers. The Fix: Do not dissolve directly

in cold PBS.

Step 1: Dissolve SHPL-49 stock in DMSO (Dimethyl sulfoxide) to a concentration of 100

mg/mL.

Step 2: Dilute the stock 1:1000 into warm (

) 0.9% Saline or 5% Glucose immediately prior to injection.

Critical Check: Final DMSO concentration must be

to avoid vehicle-induced neurotoxicity which can mask neuroprotective effects.
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Protocol: The "Golden Window" Dosing Regimen
Issue: Users report inconsistent infarct reduction. Root Cause: SHPL-49 has a strictly defined

therapeutic window. Efficacy drops significantly if administered

hours post-occlusion. Standardized Workflow:

Parameter Specification Rationale

Route
Intraperitoneal (i.p.) or Tail Vein

(i.v.)

i.v. provides faster Tmax; i.p.

requires higher dosing (20-40

mg/kg).

Initial Dose 0.5 to 2 hours post-pMCAO

Targets the acute excitotoxicity

phase (NR2A/glutamate

surge).

Maintenance Daily for 5–14 days

Required to activate chronic

repair pathways (BDNF/TrkB

neurogenesis).

Exclusion
Drop animals with <70% CBF

drop

Ensures the stroke model is

valid before drug evaluation.

Troubleshooting Efficacy & Mechanism Validation
Current Limitation: SHPL-49 is pleiotropic (multi-target). Researchers often fail to observe

effects because they assay the wrong pathway for the specific timepoint (e.g., measuring

autophagy markers during the acute excitotoxic phase).

Visual Guide: SHPL-49 Multi-Target Signaling Network
Use this map to select the correct biomarkers for your specific study endpoint.
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Figure 1: Temporal segregation of SHPL-49 mechanisms. Note that autophagy inhibition and

anti-excitotoxicity occur at different stages of ischemic injury.
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FAQ: I see no change in LC3-II levels. Is the drug
inactive?
Answer: Not necessarily. You may be looking at the wrong timepoint.

Explanation: SHPL-49 inhibits excessive autophagy (specifically by downregulating LAMP-2

and impeding autophagosome-lysosome fusion) primarily in microglia (BV2 cells) during the

inflammatory phase.[2]

Troubleshooting Steps:

Check Cell Type: Are you analyzing whole brain homogenate? The signal may be diluted.

Perform immunofluorescence co-localization with Iba-1 (microglia marker) to see the

specific effect.

Check Timing: Autophagy flux blockade is most prominent 24–48 hours post-pMCAO. At

<6 hours, the dominant mechanism is NR2A-mediated anti-excitotoxicity, not autophagy.

Alternative Marker: If LC3-II is inconclusive, measure p62 (SQSTM1). SHPL-49 treatment

should increase p62 levels (indicating blocked degradation of autophagic cargo) compared

to the vehicle/model group.

Physiological Limitations & Model Validity
Decision Tree: Diagnosing "Failed" Experiments
Use this logic flow when SHPL-49 treated groups show no statistical difference from control.
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Problem: No Reduction in
Infarct Volume observed
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during surgery?
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Figure 2: Diagnostic workflow for isolating experimental variables in SHPL-49 studies.

FAQ: How do I distinguish SHPL-49's anti-ferroptosis
effect from simple anti-oxidation?
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Technical Insight: SHPL-49 does reduce ROS (general anti-oxidation), but its specific anti-

ferroptosis activity is linked to the STAT3/HIF-1α/PTRF axis and lipid metabolism

reprogramming. Validation Protocol:

Don't just measure SOD/GSH: These are general antioxidants.

Measure Lipid Peroxidation: Use a specific assay for Malondialdehyde (MDA) or 4-HNE.

SHPL-49 specifically reduces these lipid-derived markers.

Mitochondrial Morphology: Use Transmission Electron Microscopy (TEM). Ferroptosis is

characterized by shrunken mitochondria with increased membrane density. SHPL-49

treatment should restore mitochondrial volume and cristae structure, distinguishing it from

apoptosis inhibition.

Reference Data: Biomarker Expectations
Compare your results against these expected trends to validate your SHPL-49 batch activity.
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Pathway Biomarker
Model
(pMCAO)

SHPL-49
Treated

Mechanism
Note

Excitotoxicity NR2A Downregulated Upregulated

Extends survival

signaling via

Akt/CREB [1].[3]

Excitotoxicity Glutamate High Release Reduced

Prevents

synaptic overflow

[1].

Autophagy LAMP-2 Upregulated Downregulated

Impedes

lysosomal fusion

[2].[2][4][5]

Autophagy LC3-II
High (Flux

active)
Low

Prevents

excessive

autophagic cell

death [2].[4]

Inflammation NF-κB (Nuclear) High Low

Blocks

translocation in

microglia [3].[4]

Ferroptosis GPX4 Depleted Restored

Protects against

lipid peroxidation

[4].
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Plus.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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